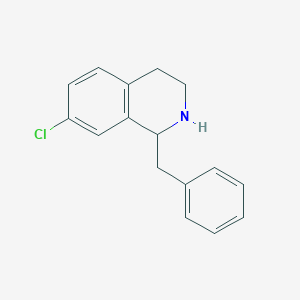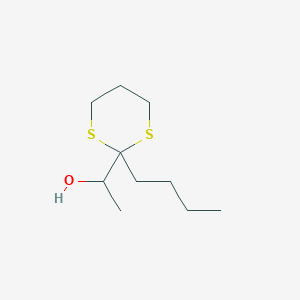
1-(2-Butyl-1,3-dithian-2-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Butyl-1,3-dithian-2-yl)ethan-1-ol is an organic compound with the molecular formula C10H20OS2. It is a pale yellow to colorless oil with a boiling point of approximately 328°C . This compound contains a 1,3-dithiane ring, which is a six-membered ring containing two sulfur atoms. The presence of the dithiane ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
The synthesis of 1-(2-Butyl-1,3-dithian-2-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 1,3-dithiane with butyl lithium to form a dithiane anion, which is then reacted with an appropriate electrophile to introduce the butyl group . The resulting intermediate is then subjected to hydrolysis to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the compound.
Analyse Des Réactions Chimiques
1-(2-Butyl-1,3-dithian-2-yl)ethan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding sulfoxides or sulfones, while reduction can yield the corresponding alcohols or thiols.
Applications De Recherche Scientifique
1-(2-Butyl-1,3-dithian-2-yl)ethan-1-ol has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it may be used as a probe to study the interactions of sulfur-containing compounds with biological systemsIn industry, it is used in the production of various chemicals and materials, including polymers and resins .
Mécanisme D'action
The mechanism of action of 1-(2-Butyl-1,3-dithian-2-yl)ethan-1-ol involves its interaction with molecular targets and pathways in biological systems. The dithiane ring can undergo oxidation to form reactive intermediates, which can interact with proteins, enzymes, and other biomolecules . These interactions can lead to changes in the activity and function of the target molecules, resulting in various biological effects. The specific pathways involved depend on the context and the specific biological system being studied.
Comparaison Avec Des Composés Similaires
1-(2-Butyl-1,3-dithian-2-yl)ethan-1-ol can be compared with other similar compounds, such as 1,3-dithiane and its derivatives . These compounds share the common feature of the dithiane ring but differ in the substituents attached to the ring. The presence of the butyl group in this compound imparts unique chemical properties, such as increased hydrophobicity and altered reactivity, making it distinct from other dithiane derivatives. Similar compounds include 1,3-dithiane, 1,3-dithiolane, and their various substituted derivatives .
Propriétés
Formule moléculaire |
C10H20OS2 |
|---|---|
Poids moléculaire |
220.4 g/mol |
Nom IUPAC |
1-(2-butyl-1,3-dithian-2-yl)ethanol |
InChI |
InChI=1S/C10H20OS2/c1-3-4-6-10(9(2)11)12-7-5-8-13-10/h9,11H,3-8H2,1-2H3 |
Clé InChI |
SXXAANOBJAUWBD-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1(SCCCS1)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


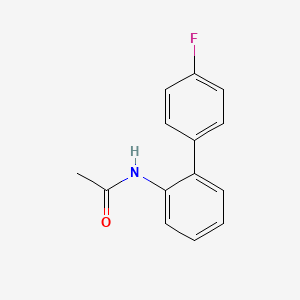
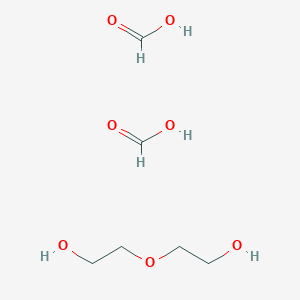
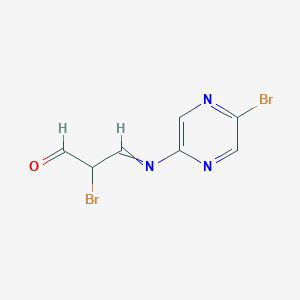
![3-methyl-6-(3-nitrophenyl)-N-(1-phenylethyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B14113079.png)
![2-Butenamide, N,N-dimethyl-4-[[2-[[5-[(1Z)-4,4,4-trifluoro-1-(3-fluoro-1H-indazol-5-yl)-2-phenyl-1-buten-1-yl]-2-pyridinyl]oxy]ethyl]amino]-, (2E)-](/img/structure/B14113085.png)
![(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-cyclohexyl-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B14113086.png)
![methyl 2-(8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14113090.png)
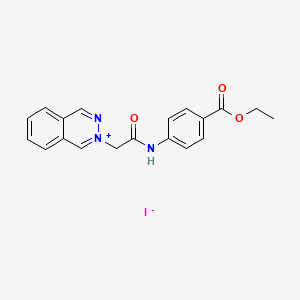
![3-Hydroxy-2-[(5-nitro-1,3-thiazol-2-yl)iminomethyl]inden-1-one](/img/structure/B14113096.png)
![((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)valine](/img/structure/B14113103.png)
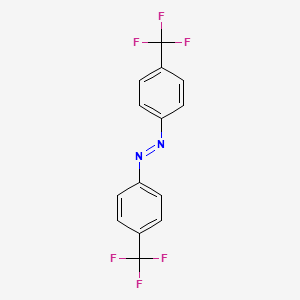
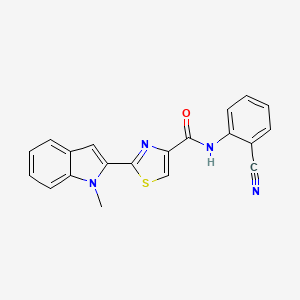
![Diazanium;[3-hydroxy-2-(octadec-9-enoylamino)propyl] phosphate](/img/structure/B14113125.png)
